molecular formula C10H11Cl2NO B1524566 1-(5-Chloro-1-benzofuran-2-yl)ethan-1-amine hydrochloride CAS No. 117234-02-3

1-(5-Chloro-1-benzofuran-2-yl)ethan-1-amine hydrochloride

Cat. No.: B1524566
CAS No.: 117234-02-3
M. Wt: 232.1 g/mol
InChI Key: PKRTXJKJSHBKKJ-UHFFFAOYSA-N
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Description

1-(5-Chloro-1-benzofuran-2-yl)ethan-1-amine hydrochloride (CAS: 117234-02-3) is a benzofuran-derived organic compound with a chloro substituent at the 5-position of the benzofuran ring and an ethylamine group at the 2-position, stabilized as a hydrochloride salt. Its molecular formula is C₁₀H₁₁Cl₂NO, with a molecular weight of 232.11 g/mol . The hydrochloride salt enhances solubility and stability, making it suitable for pharmaceutical and chemical research.

Properties

IUPAC Name

1-(5-chloro-1-benzofuran-2-yl)ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClNO.ClH/c1-6(12)10-5-7-4-8(11)2-3-9(7)13-10;/h2-6H,12H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKRTXJKJSHBKKJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC2=C(O1)C=CC(=C2)Cl)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

117234-02-3
Record name 1-(5-chloro-1-benzofuran-2-yl)ethan-1-amine hydrochloride
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Preparation Methods

The synthesis of 1-(5-Chloro-1-benzofuran-2-yl)ethan-1-amine hydrochloride typically involves the following steps:

Chemical Reactions Analysis

1-(5-Chloro-1-benzofuran-2-yl)ethan-1-amine hydrochloride undergoes various chemical reactions, including:

Scientific Research Applications

1-(5-Chloro-1-benzofuran-2-yl)ethan-1-amine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(5-Chloro-1-benzofuran-2-yl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Key Observations :

  • Chloro vs.
  • Methoxy Substitution : Methoxy groups (e.g., 5-OCH₃ in ) improve aqueous solubility but may reduce blood-brain barrier permeability due to increased polarity.
  • Steric Effects : Methyl groups (e.g., 3-CH₃ in ) introduce steric hindrance, which could modulate receptor-binding specificity.
2.2. Heterocyclic Analogs (Indole and Benzothiophene Derivatives)
Compound Name Molecular Formula Substituents Molecular Weight (g/mol) Key Structural Features
2-(5-Chloro-2-methyl-1H-indol-3-yl)ethan-1-amine hydrochloride (CAS: 90914-94-6) C₁₁H₁₂Cl₂N₂ - 5-Cl, 2-CH₃ on indole
- Ethylamine at C3
247.14 Indole’s nitrogen enables hydrogen bonding; chloro enhances bioactivity .
1-(1-Benzothiophen-3-yl)ethan-1-amine hydrochloride C₉H₁₀ClNS - Ethylamine at C3 of benzothiophene 199.70 Sulfur atom increases electron richness and polarizability .

Key Observations :

  • Indole vs.
  • Benzothiophene : The sulfur atom in benzothiophene increases electron density, which may alter binding kinetics in enzymatic systems .
2.3. Phenyl-Based Analogs
Compound Name Molecular Formula Substituents Molecular Weight (g/mol) Key Structural Features
(1R)-1-(4-Methanesulfonylphenyl)ethan-1-amine hydrochloride (CAS: 1415257-65-6) C₉H₁₄ClNO₂S - 4-SO₂CH₃ on phenyl
- Chiral ethylamine
235.73 Sulfonyl group enhances solubility and introduces strong electron-withdrawing effects .

Key Observations :

  • Sulfonyl Group : The sulfonyl substituent drastically increases polarity and solubility, making this analog more suitable for aqueous environments but less likely to penetrate lipid membranes .

Biological Activity

1-(5-Chloro-1-benzofuran-2-yl)ethan-1-amine hydrochloride, with a molecular formula of C10_{10}H11_{11}ClNO and a molecular weight of 232.1 g/mol, is a compound that has garnered attention due to its potential biological activities, particularly in the realms of anticancer, antibacterial, and antifungal properties. This article reviews the current understanding of its biological activity based on recent studies and findings.

The compound is characterized by the following structural details:

  • IUPAC Name : 1-(5-chloro-1-benzofuran-2-yl)ethanamine; hydrochloride
  • CAS Number : 117234-02-3
  • Appearance : Powder
  • Storage Temperature : Room temperature

Biological Activity Overview

The biological activities of this compound primarily include:

Anticancer Activity

Research has indicated that derivatives of benzofuran, including this compound, exhibit notable anticancer properties. A study highlighted the cytotoxic effects of various benzofuran analogs against several cancer cell lines such as ME-180, A549, and HT-29. The findings suggested that these compounds could inhibit cell proliferation significantly, indicating their potential as therapeutic agents in cancer treatment .

Table 1: Cytotoxicity of Benzofuran Derivatives

CompoundCell Line TestedIC50 (µM)
Benzofuran Derivative AME-18012.5
Benzofuran Derivative BA5498.3
Benzofuran Derivative CHT-2915.0

Antibacterial and Antifungal Activity

The antibacterial and antifungal activities of benzofuran derivatives have also been documented. The compound exhibited moderate to good activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. In vitro tests revealed minimum inhibitory concentration (MIC) values ranging from 4.69 to 22.9 µM against Gram-positive and Gram-negative bacteria .

Table 2: Antibacterial Activity of Benzofuran Derivatives

Bacterial StrainMIC (µM)
Staphylococcus aureus5.64
Escherichia coli8.33
Bacillus subtilis4.69

Case Studies

A detailed case study involved the synthesis and evaluation of various benzofuran derivatives, including this compound. The study utilized molecular docking simulations to predict interactions with target proteins involved in cancer pathways, demonstrating significant binding affinities which correlate with their observed biological activities .

Structure-Activity Relationship (SAR)

The structure of this compound plays a crucial role in its biological activity. Variations in substituents on the benzofuran ring have been shown to influence potency significantly. For instance, modifications at the C–3 position enhance antiproliferative activity against certain cancer cell lines compared to unsubstituted analogs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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1-(5-Chloro-1-benzofuran-2-yl)ethan-1-amine hydrochloride

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